molecular formula C19H20N2O3S B2963176 N-(2-((1H-indol-3-yl)thio)ethyl)-3,5-dimethoxybenzamide CAS No. 687569-44-4

N-(2-((1H-indol-3-yl)thio)ethyl)-3,5-dimethoxybenzamide

Cat. No.: B2963176
CAS No.: 687569-44-4
M. Wt: 356.44
InChI Key: VPWNDOPSBAEIGW-UHFFFAOYSA-N
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Description

N-(2-((1H-indol-3-yl)thio)ethyl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
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Scientific Research Applications

Anti-Ulcer Effects

N-(2-((1H-indol-3-yl)thio)ethyl)-3,5-dimethoxybenzamide and its derivatives have been extensively studied for their anti-ulcer properties. These compounds have demonstrated effectiveness in preventing various types of experimental gastric and duodenal ulcers in rats. Their anti-ulcer potency has been found to be equal to or greater than that of the H2-receptor antagonist cimetidine in many ulcer models. Furthermore, these compounds have shown the ability to accelerate the healing of chronic gastric ulcers and have a beneficial effect on both gastric aggressive and defensive factors, which could indicate their potential superiority over traditional anti-ulcer drugs like cimetidine (Asano et al., 1990).

Synthesis and Scalability

The development of practical and scalable synthetic routes for derivatives of this compound has been a focus area in research. These synthetic routes aim to overcome challenges such as the use of unstable intermediates and extensive purification processes. The discovery of key intermediates and ring-opening N-alkylation processes has contributed to more efficient and environmentally friendly synthesis methods, which are crucial for large-scale production and clinical applications (Yoshida et al., 2014).

Cardiovascular Properties

Studies have explored the cardiovascular activities of these compounds, particularly in the context of their potential use as anti-ulcer drugs. Research on anesthetized dogs and conscious rats has shown that certain doses of these compounds can increase blood flow in specific arterial regions and organs like the stomach, duodenum, and spleen. These findings suggest a role for these compounds in improving organ-specific blood circulation, which could be beneficial in treating gastric ulcers and related conditions (Hirohashi et al., 1993).

Biopharmaceutical Evaluations

Biopharmaceutical characteristics of these compounds have been evaluated to understand their solubility, bioavailability, and pharmacokinetic properties. Derivatives of this compound have shown improvements in aqueous solubilities and absorption rates. This research is critical for determining the clinical efficacy and suitability of these compounds as therapeutic agents (Hosokami et al., 1995).

Quality Control in Anticonvulsant Development

Quality control methods have been developed for promising anticonvulsants derived from these compounds. The process involves using various spectroscopic methods and chromatography for identifying impurities and ensuring the standardization of the substance. This research underscores the importance of quality control in the development and clinical application of new medicinal products (Sych et al., 2018).

Properties

IUPAC Name

N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-23-14-9-13(10-15(11-14)24-2)19(22)20-7-8-25-18-12-21-17-6-4-3-5-16(17)18/h3-6,9-12,21H,7-8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWNDOPSBAEIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCCSC2=CNC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.